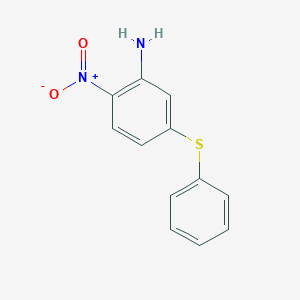

2-Nitro-5-(phenylthio)aniline

描述

Contextualization within Nitroaromatic and Organosulfur Chemistry

The presence of both a nitro group and a thioether linkage places 2-Nitro-5-(phenylthio)aniline at the intersection of two significant classes of organic compounds: nitroaromatics and organosulfurs.

Nitroaromatic Compounds: These are characterized by one or more nitro groups attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property is fundamental to the reactivity of nitroaromatics and their utility in synthesis. wikipedia.orgnumberanalytics.com They are crucial precursors for the synthesis of aromatic amines, which are formed through the reduction of the nitro group. wikipedia.orgnumberanalytics.com Nitroaromatic compounds serve as foundational materials for a wide array of industrial products, including dyes, polymers, and pharmaceuticals. nih.govresearchgate.net

Organosulfur Compounds: This broad class of compounds, containing at least one carbon-sulfur bond, is integral to medicinal and agricultural chemistry. jmchemsci.comtaylorandfrancis.comwikipedia.org Thioethers (or sulfides), with the general structure R-S-R', are a key subclass. taylorandfrancis.com The carbon-sulfur bond is prevalent in numerous biologically active molecules, and the synthesis of many pharmaceuticals involves the formation of this bond. jmchemsci.com Organosulfur compounds have demonstrated a wide range of pharmacological activities, including antioxidant and antimicrobial effects. frontiersin.orgnih.gov

The dual functionality of this compound, therefore, offers a unique platform for synthetic chemists. The nitro group can be readily transformed into an amine, while the thioether linkage provides a site for further functionalization or can influence the electronic properties of the molecule.

Overview of Research Trajectories for Aryl Thioether Aniline (B41778) Derivatives

Aryl thioether aniline derivatives, the class to which this compound belongs, are important synthetic intermediates. Research in this area has focused on several key aspects:

Synthesis: The primary method for synthesizing this compound and related compounds is through nucleophilic aromatic substitution. evitachem.comgoogle.com This typically involves the reaction of a halo-nitroaniline, such as 5-chloro-2-nitroaniline (B48662), with a thiophenol in the presence of a base. evitachem.comgoogle.com Various reaction conditions have been explored to optimize yield and purity, including the use of different solvents like dimethylformamide (DMF) and bases such as sodium hydride or potassium carbonate. google.com

Applications in Heterocyclic Synthesis: A significant research trajectory for aryl thioether anilines is their use as precursors for heterocyclic compounds. For instance, this compound is a key starting material for the synthesis of benzimidazole (B57391) derivatives. chemicalbook.comrhhz.net The reduction of the nitro group to an amine, followed by cyclization, is a common strategy. It has been noted that electron-donating substituents like the phenylthio group can accelerate the reaction by increasing the nucleophilicity of the resulting diamine intermediate. rhhz.net

Pharmaceutical and Materials Science Applications: The structural motif of aryl thioether anilines is found in molecules with important biological activity. For example, this compound is a documented intermediate in the synthesis of fenbendazole, a potent anthelmintic (anti-worm) agent. lookchem.comchemicalbook.comevitachem.comsynzeal.com Furthermore, the broader class of diarylamines and aryl thioethers are of interest in materials science, finding applications in the development of dyes and other functional materials. evitachem.commyskinrecipes.comacs.org The ability to modify the aryl thioether and aniline components allows for the fine-tuning of the electronic and photophysical properties of these materials. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitro-5-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJUXSVUPXOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068458 | |

| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43156-47-4 | |

| Record name | 2-Nitro-5-(phenylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43156-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-phenylthioaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043156474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-5-(phenylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-5-PHENYLTHIOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE56M5KS9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Nitro 5 Phenylthio Aniline

Nucleophilic Aromatic Substitution Approaches

The core of 2-Nitro-5-(phenylthio)aniline synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), on the aromatic ring is crucial as it activates the ring towards nucleophilic attack. tandfonline.com

Reaction of 5-Chloro-2-nitroaniline (B48662) with Thiophenol

A prevalent method for synthesizing this compound involves the reaction of 5-Chloro-2-nitroaniline with thiophenol. tandfonline.comevitachem.comenvironmentclearance.nic.in In this reaction, the chlorine atom on the 5-Chloro-2-nitroaniline molecule acts as the leaving group, which is substituted by the phenylthio group from thiophenol.

Bases play a critical role in facilitating the reaction between 5-Chloro-2-nitroaniline and thiophenol. Their primary function is to deprotonate the thiophenol, forming the more nucleophilic thiophenolate ion. evitachem.com

Ammonia (B1221849) is a particularly effective base for this transformation. google.comjustia.com Surprisingly, while ammonia itself is a potent nucleophile, it does not significantly compete with the thiophenolate in substituting the chlorine atom on the nitroaniline ring. google.com The use of ammonia allows for high yields and purities of the desired product. google.com The reaction is typically carried out in an autoclave under pressure. google.comgoogle.com

Other bases such as sodium hydride, potassium carbonate, and sodium hydroxide (B78521) have also been successfully employed. environmentclearance.nic.ingoogle.comjustia.comgoogle.com For instance, sodium hydride can be used in an oily emulsion in dimethylformamide (DMF) to convert thiophenol to sodium thiophenolate, which then reacts with 5-Chloro-2-nitroaniline. evitachem.comgoogle.comjustia.com Potassium carbonate has been used in refluxing DMF, although this may require longer reaction times. google.comjustia.com Sodium hydroxide, often in an aqueous solution, can be used in a two-phase system with an organic solvent and a phase-transfer catalyst. justia.comgoogle.com

The choice of solvent significantly impacts the reaction's efficiency, yield, and purity. A variety of solvents have been investigated, with polar aprotic solvents and alcohols being common choices.

Dimethylformamide (DMF): DMF is a frequently used polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the thiophenolate ion. evitachem.comgoogle.comjustia.com Reactions in DMF can lead to nearly quantitative yields. google.com

Methanol (B129727): Methanol is another suitable solvent, and its use has been reported to result in very high yields, sometimes as high as 97.7%. environmentclearance.nic.ingoogle.com

Toluene (B28343): Toluene, a nonpolar solvent, has been used in conjunction with a phase-transfer catalyst and an aqueous base. google.com It can also be used with ammonia under pressure, leading to high yields. google.com

Isobutanol and Isopropanol (B130326): These alcohols are also effective solvents for the reaction, particularly when using ammonia as the base, and can produce high yields of the final product. google.com

The reaction proceeds through a well-established SNAr mechanism. The first step involves the deprotonation of thiophenol by a base to form the thiophenolate ion. evitachem.com This ion is a powerful nucleophile due to the negative charge on the sulfur atom.

The highly electrophilic carbon atom attached to the chlorine in 5-Chloro-2-nitroaniline is activated by the electron-withdrawing nitro group. The thiophenolate ion then attacks this carbon atom, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Finally, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding this compound. evitachem.com

Alternative Synthetic Routes and Precursors (e.g., Sodium Thiophenolate)

An alternative to generating the thiophenolate ion in situ is to use pre-formed sodium thiophenolate. evitachem.com This can be prepared separately from thiophenol and a sodium base like sodium hydride. Using sodium thiophenolate directly can streamline the process and offer good yields when reacted with 5-Chloro-2-nitroaniline in a suitable solvent like DMF. evitachem.com

Optimization of Reaction Conditions for Yield Enhancement and Purity Control

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-products and environmental impact. Key parameters that are often adjusted include:

Temperature: The reaction temperature is a critical factor. While some methods employ reflux conditions, others have found that maintaining the temperature below 80°C can be advantageous. google.comgoogle.com

Pressure: When using a volatile base like ammonia, the reaction is conducted under pressure in an autoclave. The pressure can range from 1 to 20 bar, with the autogenous pressure established under the reaction conditions often being sufficient. google.comjustia.comgoogle.com

Reaction Time: The duration of the reaction can vary from a few hours to over 20 hours, depending on the specific reagents, solvents, and temperature used. google.comgoogle.com

Molar Ratios of Reactants: The stoichiometry of the reactants is carefully controlled. Typically, a slight excess of thiophenol and the base are used relative to the 5-Chloro-2-nitroaniline. google.com

Work-up Procedure: After the reaction is complete, the product is typically isolated by filtration, often after dilution with water to precipitate the product. google.com Washing the crude product with water and a non-polar solvent like hexane (B92381) helps to remove impurities. Recrystallization from a solvent such as methanol can be performed to achieve higher purity if necessary, although some optimized processes yield a product pure enough to be used without recrystallization. google.com

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been explored to facilitate the reaction in two-phase systems, which can lead to very high yields. justia.comgoogle.com However, this can introduce challenges in wastewater treatment due to the presence of the catalyst. google.com The development of processes that avoid such catalysts is therefore advantageous from an environmental perspective. google.com

Temperature and Pressure Effects

The synthesis of this compound, primarily through the reaction of a 5-halo-2-nitroaniline with a thiophenol, is significantly influenced by temperature and pressure. These parameters are often manipulated in an autoclave to control reaction rates, yields, and the physical state of reactants like ammonia.

Detailed patent literature reveals that the reaction is typically conducted at temperatures below 80°C. For instance, a common procedure involves suspending 5-chloro-2-nitroaniline in a solvent like isopropanol or toluene, heating it to 60°C, and then introducing ammonia, which raises the pressure to between 4 and 9 bar. google.com The thiophenol is then added while maintaining this temperature. google.com After the initial reaction, the mixture may be stirred for an extended period, from 1 to 20 hours, under these controlled conditions to ensure completion. google.comgoogle.com

The pressure within the autoclave, largely dictated by the amount of ammonia introduced, is a key variable. In some procedures, the pressure is maintained at a constant level, such as 4 or 9 bar, by the continuous metered addition of ammonia throughout the reaction. google.com In other variations, the pressure is deliberately increased, for example to 30 bar, and maintained for several hours to drive the reaction forward. google.com The work-up is often simplified by these controlled conditions, as the product may precipitate out of the solution upon cooling, allowing for easy isolation by filtration. google.com

Table 1: Effect of Temperature and Pressure on the Synthesis of this compound

| Starting Material | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (% by wt.) | Reference |

|---|---|---|---|---|---|---|---|

| 5-chloro-2-nitroaniline | Isopropanol | 60 | 9 | 1.5 (addition) | 92.2 | >90 | google.com |

| 5-chloro-2-nitroaniline | Isobutanol | 60 | 4 | 1.5 (addition) | 96.4 | 91.2 | google.com |

| 5-chloro-2-nitroaniline | Toluene | 60 | 9 | 2 (addition) | 95.8 | 90.0 | google.com |

| 5-chloro-2-nitroaniline | Chlorobenzene | 60 | 4 | 2 (addition) + 6h stir | 92.2 | Not specified | google.com |

| 5-chloro-2-nitroaniline | Isopropanol | 60 -> 70 | 9 -> 30 | 12 | 89.5 | 94.9 | google.com |

Catalytic Influences (e.g., Copper, Palladium)

The formation of the C-S and C-N bonds in aniline (B41778) derivatives can be facilitated by transition metal catalysts, with copper and palladium being particularly prominent in cross-coupling reactions.

Copper-Catalyzed Reactions: The Ullmann condensation is a classic copper-promoted reaction for forming aryl ethers, thioethers, and amines from aryl halides. wikipedia.org This type of reaction is relevant to the synthesis of this compound. Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents. wikipedia.orgmdpi.com However, advancements have led to the use of soluble copper catalysts and various ligands that allow for milder reaction conditions. wikipedia.orgbeilstein-journals.org For instance, the coupling of aryl halides with amines or thiols can be catalyzed by copper(I) iodide, sometimes in the presence of ligands like phenanthroline or 4-hydroxy-L-proline. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide in these reactions typically follows the trend I > Br > Cl. wikipedia.orgmdpi.com The presence of an electron-withdrawing group, such as the nitro group in the 2-nitro-5-haloaniline starting material, activates the aryl halide, making it more susceptible to nucleophilic attack, a key principle in these syntheses. wikipedia.org

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has become a preferred method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups, often replacing harsher traditional methods. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product. wikipedia.orgacsgcipr.org The choice of phosphine (B1218219) ligand is crucial for the catalyst's efficiency and can be tailored to specific substrates, including electron-rich or sterically hindered partners. organic-chemistry.orgacsgcipr.org While direct examples of the Buchwald-Hartwig reaction for synthesizing this compound were not found in the search results, the reaction's principles are highly applicable. It represents a key catalytic strategy for similar C-N bond formations in organic synthesis. wikipedia.orgorganic-chemistry.org Recently, the Buchwald-Hartwig amination has even been extended to use nitroarenes directly as coupling partners, activating the Ar-NO2 bond with a palladium catalyst. nih.gov

One-Pot Synthesis Strategies

One-pot synthesis strategies offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps into a single procedural sequence without isolating intermediates. A patented method for preparing 2-nitro-5-(phenylthio)anilines exemplifies this approach. google.com

Another example of a one-pot transformation involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) as a catalyst that promotes two different transformations in a single pot: the reduction of a nitro group to an amino group and the subsequent cyclization to form benzimidazole (B57391) derivatives from 2-nitroaniline (B44862) precursors. rhhz.net While the final product is different, this demonstrates the principle of using a single reagent to effect multiple, sequential transformations in one pot, a strategy applicable to complex syntheses.

Comparison of Synthetic Efficiencies and Environmental Considerations

The efficiency and environmental impact of synthetic routes for this compound have evolved significantly, moving from older, more hazardous methods to cleaner, high-yield processes.

Older methods for reacting 5-chloro-2-nitroaniline with thiophenol often relied on strong bases like sodium hydride in dipolar aprotic solvents such as dimethylformamide (DMF). google.com Another approach involved boiling the reactants in DMF with potassium carbonate for several hours. google.comgoogle.com These methods suffer from several drawbacks. The use of sodium hydride requires careful handling, and the aqueous work-up required to isolate the product from high-boiling solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) generates large volumes of wastewater heavily contaminated with organic solvents, which is difficult and costly to treat. google.com

Another method utilized a two-phase system (e.g., toluene and aqueous sodium hydroxide) with a phase-transfer catalyst. While this could achieve high yields (98%), it generates wastewater contaminated with the toxic phase-transfer catalysts, posing another environmental challenge. google.com

In contrast, the modern process using ammonia in an autoclave with solvents like isopropanol, isobutanol, or toluene presents a significant improvement. google.com This method consistently produces this compound in very high yields, often exceeding 92% and sometimes reaching over 96%, with purities greater than 90%. google.com A major advantage is that the product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration, frequently without the need for recrystallization. google.comgoogle.com This minimizes solvent use for purification and simplifies the work-up. Furthermore, if desired, the ammonia can be recovered from the ammonium (B1175870) chloride byproduct by adding a strong base, aligning with the principles of green chemistry which prioritize the reduction of hazardous substances and waste. google.comunivpancasila.ac.id

Table 2: Comparison of Synthetic Methods for this compound

| Method | Base/Reagents | Solvent | Conditions | Yield (%) | Environmental/Efficiency Considerations | Reference |

|---|---|---|---|---|---|---|

| Traditional | Sodium Hydride | Dimethylformamide (DMF) | 20-30°C, 3h | Not Specified | Requires aqueous work-up, generates solvent-contaminated wastewater. | google.com |

| Traditional | Potassium Carbonate | Dimethylformamide (DMF) | Reflux, ~7h | 77-88 | Requires aqueous work-up, generates solvent-contaminated wastewater. | google.comgoogle.com |

| Phase-Transfer | NaOH, Tetrabutylammonium Bromide | Toluene/Water | Not Specified | 98 | Generates wastewater contaminated with toxic phase-transfer catalyst. | google.com |

| Modern Autoclave | Ammonia | Isopropanol, Toluene, etc. | < 80°C, 4-9 bar | 88-96.4 | High yield and purity, simple filtration work-up, potential for ammonia recovery, avoids toxic catalysts and difficult-to-treat wastewater. | google.com |

Reactivity and Chemical Transformations of 2 Nitro 5 Phenylthio Aniline

Nucleophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring of 2-Nitro-5-(phenylthio)aniline is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards attack by nucleophiles. This is a common reactivity pattern for nitro-halo aromatic compounds. tandfonline.com

A primary method for synthesizing this compound itself involves a nucleophilic aromatic substitution reaction where 5-chloro-2-nitroaniline (B48662) is reacted with thiophenol in the presence of a base like ammonia (B1221849) or potassium carbonate. evitachem.comgoogle.com In this reaction, the thiophenoxide ion acts as the nucleophile, displacing the chloride ion from the aromatic ring. google.com The reaction is often carried out in solvents like dimethylformamide (DMF) or isopropanol (B130326) at elevated temperatures. evitachem.comgoogle.com High yields, often exceeding 88%, have been reported for this transformation. google.com

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| 5-chloro-2-nitroaniline, Thiophenol | Ammonia | Isopropanol | 60°C, 9 bar | This compound | 96.4% google.com |

| 5-chloro-2-nitroaniline, Thiophenol | Ammonia | Isobutanol | 60°C, 4 bar | This compound | 95.8% google.com |

| 5-chloro-2-nitroaniline, Thiophenol | Ammonia | Toluene (B28343) | 60°C, 9 bar | This compound | 94.8% google.com |

| 5-chloro-2-nitroaniline, Thiophenol | Potassium Carbonate | DMF | Reflux, 7 hours | This compound | Not specified google.com |

| 5-chloro-2-nitroaniline, Thiophenol | Sodium Hydride | DMF | Not specified | This compound | Not specified google.com |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, a pivotal transformation that opens up pathways to various heterocyclic compounds. This reduction can be achieved through several methods, including catalytic hydrogenation and the use of reducing agents like stannous chloride.

Formation of Corresponding Amines

The reduction of the nitro group in this compound yields 4-(phenylthio)-1,2-phenylenediamine. This diamine is a key precursor for the synthesis of benzimidazole (B57391) derivatives, which are of significant interest in medicinal chemistry.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. epo.orgacsgcipr.org For the reduction of this compound, catalysts such as Raney nickel and palladium on carbon (Pd/C) have been employed. lookchem.comepo.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol (B145695). epo.orgambeed.com

For instance, the hydrogenation of 4-thiophenyl-2-nitroaniline using Raney nickel as a catalyst and lithium hydroxide (B78521) as a promoter in methanol has been reported to produce 4-thiophenyl-o-phenylenediamine. google.com Another study describes the use of a ruthenium complex as a catalyst for the hydrogenation of nitroarenes in an aqueous medium, demonstrating high activity. researchgate.net

| Substrate | Catalyst | Reagents/Solvent | Conditions | Product |

| 4-thiophenyl-2-nitroaniline | Raney Nickel | Lithium Hydroxide, Methanol, H₂ | pH > 10 | 4-thiophenyl-o-phenylenediamine google.com |

| This compound | Platinum on Carbon | Ethanol, H₂ | 70-90°C, 1.0-2.0 MPa, 8 hours | 4-phenylthio-o-phenylenediamine ambeed.com |

| Nitroarenes | Ruthenium Complex | H₂, Aqueous medium | Not specified | Corresponding anilines researchgate.net |

Stannous Chloride-Catalyzed Reductive Cyclization

Stannous chloride (SnCl₂) is a classical and effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines. acsgcipr.orgrhhz.net This method is often preferred when other functional groups sensitive to catalytic hydrogenation are present in the molecule. acsgcipr.org The reaction mechanism involves the transfer of electrons from the Sn(II) salt, followed by protonation from a proton source like water or an alcohol. acsgcipr.org

In the context of this compound, stannous chloride dihydrate (SnCl₂·2H₂O) has been utilized to not only reduce the nitro group but also to catalyze a subsequent cyclization in a one-pot synthesis of benzimidazole derivatives. rhhz.net

Cyclization Reactions

The strategic placement of the amino and nitro groups (which is reduced in situ to an amino group) on the aniline ring of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles.

Formation of Benzimidazole Derivatives

Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. A common synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. rhhz.net

A novel and efficient method for the synthesis of 2,5-disubstituted benzimidazoles utilizes this compound as a starting material. rhhz.net In this process, the nitroaniline is first reacted with a substituted N,N-dimethylamine in the presence of phosphorus oxychloride to form a Schiff base intermediate. This intermediate then undergoes a reductive cyclization catalyzed by stannous chloride dihydrate in ethanol at room temperature. rhhz.net This one-pot reaction efficiently converts the nitro group to an amino group and facilitates the cyclization to the benzimidazole ring system in excellent yields. rhhz.net The presence of the electron-donating phenylthio group has been observed to accelerate the reaction time. rhhz.net

| Starting Material | Reagents | Conditions | Product | Yield |

| This compound, N,N-dimethylacetamide | 1. POCl₃, Toluene, reflux 2. SnCl₂·2H₂O, Ethanol, 25°C | 1. 4h, 120°C 2. 1h | 2-Methyl-5-(phenylthio)-1H-benzimidazole | High Yield rhhz.net |

This stannous chloride-catalyzed reductive cyclization offers a mild and efficient alternative to traditional methods for benzimidazole synthesis, which often require harsh conditions such as high temperatures or strong acids. rhhz.net

Mechanism of Benzimidazole Formation from this compound Precursors

The transformation of this compound derivatives into benzimidazoles is a cornerstone of its synthetic utility. The most prevalent mechanism involves a one-pot reductive cyclization. This process is typically initiated by the reduction of the nitro group at the C2 position to an amino group, which creates the necessary o-phenylenediamine intermediate.

A widely employed method utilizes stannous chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent at room temperature. The proposed mechanism proceeds through the following key steps google.com:

Reduction of the Nitro Group : SnCl₂·2H₂O selectively reduces the nitro group to an amine, forming a diamino intermediate, specifically a derivative of 1,2-diamino-4-(phenylthio)benzene.

Schiff Base Formation : In the presence of an aldehyde or a related carbonyl compound (or its precursor, such as N,N-dimethylamine derivatives), the newly formed amine at the C2 position condenses to form a Schiff base intermediate. The presence of the electron-donating phenylthio group at the C5 position enhances the nucleophilic character of the amino groups, facilitating a faster reaction time for this step compared to analogues without this group. google.com

Intramolecular Cyclization : The second amino group on the ring then attacks the imine carbon of the Schiff base.

Aromatization : This is followed by a rapid elimination of a small molecule (e.g., water or dimethylamine) to yield the stable, aromatic benzimidazole ring system. google.com

This reductive cyclization strategy is highly efficient and allows for the synthesis of a variety of 2,5-disubstituted benzimidazoles in excellent yields google.com. Another similar reductive cyclization has been reported for the synthesis of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole, which also employs SnCl₂·2H₂O to facilitate the reduction and subsequent ring closure google.com.

Alternative green chemistry approaches for the synthesis of benzimidazoles from 2-nitroanilines involve using systems like Zinc powder with sodium bisulfite (Zn/NaHSO₃) in water, which proceeds via a similar reductive cyclocondensation pathway organic-chemistry.org.

Table 1: Synthesis of 2,5-Disubstituted Benzimidazoles from this compound Precursors google.comThis table illustrates the versatility of the reductive cyclization method starting from N,N-dimethyl-N'-(2-nitro-5-(phenylthio)phenyl)formimidamide.

| R Group (at C2) | Product | Yield (%) |

| H | 5-(Phenylthio)-1H-benzimidazole | 95 |

| Methyl | 2-Methyl-5-(phenylthio)-1H-benzimidazole | 96 |

| Ethyl | 2-Ethyl-5-(phenylthio)-1H-benzimidazole | 93 |

| Phenyl | 2-Phenyl-5-(phenylthio)-1H-benzimidazole | 95 |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-(phenylthio)-1H-benzimidazole | 92 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-(phenylthio)-1H-benzimidazole | 94 |

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound possesses three distinct substituents, each exerting a significant electronic influence that directs the position of incoming electrophiles. A theoretical analysis of these competing effects is necessary to predict the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions, as specific experimental data is limited.

The directing effects of the substituents are as follows:

Amino Group (-NH₂) : A strongly activating, ortho-, para-directing group due to its powerful +M (mesomeric) effect. scispace.comcognitoedu.org It greatly increases the electron density at the positions ortho and para to it.

Nitro Group (-NO₂) : A strongly deactivating, meta-directing group due to its potent -I (inductive) and -M effects. scispace.comyoutube.com It withdraws electron density from the ring, particularly from the ortho and para positions.

In this compound, the positions on the ring are influenced as follows:

C3 : Meta to the -NH₂ group, ortho to the -SPh group, and ortho to the -NO₂ group.

C4 : Para to the -NH₂ group, meta to the -SPh group, and meta to the -NO₂ group.

C6 : Ortho to the -NH₂ group and para to the -SPh group.

Predicted Reactivity: The amino group is the most powerful activating group present. Its ortho-, para-directing influence will dominate the reaction's regioselectivity. Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group, which are C4 and C6.

Attack at C4 : This position is para to the strongly activating -NH₂ group and meta to the deactivating -NO₂ and -SPh groups. This makes C4 a highly favored site for substitution.

Attack at C6 : This position is ortho to the activating -NH₂ group and para to the deactivating -SPh group. While activated by the amino group, this site is subject to significant steric hindrance from the adjacent -NH₂ group.

Exploration of Other Functional Group Transformations

Beyond benzimidazole formation, the functional groups of this compound can undergo a range of other chemical transformations.

Transformations of the Phenylthio Group: The sulfur atom in the phenylthio group is susceptible to oxidation. It can be selectively oxidized to form the corresponding sulfoxide (B87167) or further to the sulfone. This transformation is significant as it modulates the electronic properties and biological activity of the resulting molecule. For example, the anthelmintic agent Fenbendazole is a sulfoxide derivative of a related benzimidazole structure. The oxidation of sulfides to sulfoxides can be achieved using various reagents, including hydrogen peroxide, often under catalytic conditions to prevent overoxidation to the sulfone organic-chemistry.orgresearchgate.net.

Transformations of the Nitro Group: The reduction of the nitro group is a key step in many synthetic pathways involving this compound, most notably in the formation of benzimidazoles as discussed previously. Besides SnCl₂·2H₂O, other reducing agents like iron powder in acidic media can be used to convert the nitro group to a primary amine, yielding 2-amino-5-(phenylthio)aniline derivatives wikipedia.org.

Transformations of the Amino Group: Once the nitro group is reduced, the resulting diamine can undergo various reactions typical of anilines. For instance, the amino groups can be acylated. The reaction of 2-(phenylthio)aniline (B115240) with benzoyl chloride demonstrates the acylation of the amino group to form an amide, a transformation that would also be applicable to the derivatives of the title compound researchgate.net.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Nitro 5 Phenylthio Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for the structural confirmation of 2-Nitro-5-(phenylthio)aniline.

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not explicitly detailed. However, analysis of related structures can provide expected chemical shift ranges. For example, the ¹³C NMR spectrum of 2-nitro-N-phenylaniline in DMSO-d6 shows aromatic carbon signals at 142.4, 139.6, 136.4, 133.9, 129.9, 126.7, 125.3, 124.1, 118.4, and 117.1 ppm. rsc.org For this compound, the carbon atoms attached to the nitro group and the sulfur atom would exhibit characteristic downfield shifts.

A study on 2-phenyl-5-phenylthio-benzimidazole, a derivative, shows ¹³C NMR signals at 151.8, 138.8, 123.4, and 115.8 ppm in CDCl₃. rhhz.net Another related compound, 2-(Phenylthio)aniline (B115240), has been characterized by ¹³C NMR spectroscopy. chemicalbook.com These examples suggest the expected regions for the carbon signals in this compound.

| Compound | Solvent | ¹³C NMR Chemical Shifts (ppm) | Reference |

| 2-nitro-N-phenylaniline | DMSO-d6 | 142.4, 139.6, 136.4, 133.9, 129.9, 126.7, 125.3, 124.1, 118.4, 117.1 | rsc.org |

| 2-phenyl-5-phenylthio-benzimidazole | CDCl₃ | 151.8, 138.8, 123.4, 115.8 | rhhz.net |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. While a specific IR spectrum for this compound was not found, the expected characteristic absorption bands can be inferred from its structure and from data on similar compounds.

Key expected vibrational modes would include N-H stretching vibrations for the amine group, asymmetric and symmetric stretching of the nitro (NO₂) group, C-N stretching, C-S stretching, and various aromatic C-H and C=C bending and stretching vibrations. For instance, a study on thiophene-thiourea derivatives showed N-H stretching bands in the range of 3189-3365 cm⁻¹, C=O stretching around 1678 cm⁻¹, and C=S stretching near 1236 cm⁻¹. scispace.com In a study of 4-(phenylthio)phthalonitrile, both observed and calculated FT-IR spectra were analyzed to assign vibrational frequencies. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₂H₁₀N₂O₂S, with a molecular weight of 246.29 g/mol . lookchem.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which are useful for ion mobility-mass spectrometry analysis. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 149.8 Ų. uni.lu A derivative, N-acetyl-2-nitrophenyl sulfide, showed a calculated m/z of 244.0670 and a found value of 244.0664 in HRMS (EI) analysis. acs.org

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 247.05358 | 149.8 |

| [M+Na]⁺ | 269.03552 | 156.6 |

| [M-H]⁻ | 245.03902 | 156.3 |

| [M+NH₄]⁺ | 264.08012 | 166.0 |

| [M+K]⁺ | 285.00946 | 147.8 |

Data sourced from PubChemLite uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group, a strong chromophore, and the phenylthio group, an auxochrome, on the aniline (B41778) ring system suggests that this compound will have characteristic absorptions in the UV-visible region.

A study on the synthesis of benzimidazole (B57391) derivatives from 2-nitro-5-substituted anilines monitored the reaction progress using UV-vis spectroscopy. rhhz.net The disappearance of an absorption peak at 375 nm, assigned to the π-π* transition of the C=N bond in conjugation with the phenyl group, and the appearance of a new peak at 280 nm indicated the formation of the benzimidazole ring. rhhz.net For this compound itself, one would expect to observe π-π* and n-π* transitions associated with the nitroaniline and phenylthio chromophores. The UV-vis absorption spectra of various nitroanilines show distinct absorption bands that are influenced by the position of the nitro group. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, studies on related compounds highlight the utility of this technique.

For instance, the crystal structure of 2-methyl-5-phenylthio-benzimidazole has been determined by X-ray analysis. rhhz.net Similarly, the crystal structure of S-(2-nitrophenyl) 2-nitrobenzenethiosulfonate has been reported, revealing details about the rotation of the nitro groups relative to the aryl rings. researchgate.net In N-salicylideneaniline derivatives, X-ray crystallography has been used to analyze different tautomeric forms and hydrogen-bonding patterns. bohrium.com These studies underscore the power of X-ray crystallography in providing precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.

Electrochemical Behavior and Applications of 2 Nitro 5 Phenylthio Aniline

Redox Characteristics of the Nitro and Phenylthio Moieties

The electrochemical profile of 2-Nitro-5-(phenylthio)aniline is primarily defined by the redox activities of its nitro (-NO₂) and phenylthio (-S-C₆H₅) groups, as well as the amino (-NH₂) group on the aniline (B41778) ring.

The nitro group is a strongly electron-withdrawing group and is readily reducible at an electrode surface. In aqueous solutions, the reduction of aromatic nitro compounds is a complex, multi-electron, and multi-proton process. The exact mechanism and the final reduction products are highly dependent on the pH of the medium. Generally, in acidic solutions, the nitro group undergoes a six-electron, six-proton reduction to form the corresponding amino group. In neutral or alkaline media, the reduction can proceed through the formation of a nitroso and then a hydroxylamino intermediate, which can be further reduced to the amine. The presence of the electron-donating amino and phenylthio groups on the aromatic ring can influence the reduction potential of the nitro group.

The phenylthio group , a sulfur-containing moiety, can be electrochemically oxidized. The sulfur atom possesses lone pairs of electrons that can be removed at a sufficiently positive potential, leading to the formation of a radical cation. This species can then undergo further reactions, such as dimerization or reaction with the solvent. The oxidation potential is influenced by the electronic nature of the other substituents on the benzene (B151609) ring.

The amino group of the aniline moiety is also susceptible to oxidation. The oxidation of aniline and its derivatives typically proceeds via the formation of a radical cation, which can then undergo coupling reactions to form polymeric films (polyaniline) on the electrode surface. srce.hr The presence of the nitro and phenylthio groups will modulate the oxidation potential of the amino group.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique to probe the redox processes of this compound. A typical cyclic voltammogram would be expected to exhibit distinct reduction and oxidation peaks corresponding to the active moieties.

In the cathodic scan, a prominent irreversible peak would be observed, corresponding to the reduction of the nitro group to a hydroxylamine (B1172632) or an amine. The peak potential for this reduction is expected to be influenced by the pH of the solution, shifting to less negative values with increasing acidity.

In the anodic scan, one or more oxidation peaks may be observed. The oxidation of the phenylthio and amino groups could occur at different potentials. The relative position and intensity of these peaks would provide insights into the electronic communication between the different functional groups. Repeated cycling of the potential could lead to the formation of a polymeric film on the electrode surface due to the electropolymerization of the aniline moiety, which would be evidenced by the growth of new redox peaks with each cycle. srce.hr

Illustrative Cyclic Voltammetry Data for a Related Nitroaniline Derivative

| Parameter | Value |

| Scan Rate | 100 mV/s |

| Supporting Electrolyte | 0.1 M H₂SO₄ |

| Cathodic Peak Potential (Epc) | -0.45 V vs. Ag/AgCl |

| Anodic Peak Potential (Epa) | +0.80 V vs. Ag/AgCl |

| Process at Epc | Irreversible reduction of the nitro group |

| Process at Epa | Oxidation of the amino/phenylthio group |

Note: This data is illustrative and based on typical values for similar nitroaniline compounds. Specific experimental values for this compound may vary.

Differential Pulse Voltammetry Investigations

Differential pulse voltammetry (DPV) offers higher sensitivity and better resolution of peaks compared to cyclic voltammetry, making it suitable for quantitative analysis. A DPV study of this compound would likely show a well-defined peak for the reduction of the nitro group. The peak current in DPV is directly proportional to the concentration of the analyte, which would allow for the development of an electrochemical method for its determination. For related nitroaniline isomers, DPV has been successfully used for their simultaneous quantitative analysis. nih.gov

The peak potential in DPV can also provide information about the nature of the electrode process. The influence of pH on the DPV peak potential would confirm the involvement of protons in the reduction of the nitro group.

Electrocatalytic Activity and Sensing Applications of Modified Electrodes

Electrodes modified with this compound could exhibit electrocatalytic activity towards various analytes. The redox-active nitro/amino and phenylthio groups can act as mediators in electrochemical reactions, lowering the overpotential and enhancing the reaction rate. electrochemsci.org

For instance, electrodes modified with aniline and its derivatives have been shown to be effective for the electrocatalytic oxidation of various biomolecules and environmental pollutants. mdpi.com The presence of the sulfur atom in the phenylthio group might also impart specific catalytic properties.

A potential application lies in the development of electrochemical sensors. An electrode modified with this compound could be used for the sensitive and selective determination of analytes that can be either oxidized or reduced at the modified surface. For example, similar compounds have been explored for sensing metal ions and nitroaromatic compounds. researchgate.net The electropolymerization of this compound onto an electrode surface could create a stable and reproducible sensor platform. scispace.com

Studies in Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors for metals in acidic media. rsc.orgsemanticscholar.org These compounds can adsorb onto the metal surface through the lone pairs of electrons on the N and S atoms, forming a protective layer that isolates the metal from the corrosive environment.

Theoretical and Computational Studies of 2 Nitro 5 Phenylthio Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of organic molecules with a high degree of accuracy.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Nitro-5-(phenylthio)aniline, this process would reveal precise bond lengths, bond angles, and dihedral angles. Standard DFT methods, such as those utilizing the B3LYP functional with a basis set like 6-311++G(d,p), are well-suited for this task. researchgate.netethernet.edu.et The resulting geometry is fundamental for all subsequent computational property predictions. A comprehensive search of peer-reviewed literature did not yield specific published data on the optimized geometry of this compound.

Theoretical vibrational analysis via DFT can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. Comparing this to an experimental spectrum helps to confirm the molecule's structure and assign specific peaks to functional groups. For this compound, this would allow for the characteristic vibrations of the N-H bonds in the amine group, the N-O bonds in the nitro group, and the C-S bond of the phenylthio group to be identified.

Furthermore, computational models can simulate the effect of different solvents on the molecule's properties. Given that chemical reactions are typically performed in solution, understanding how the solvent influences molecular geometry and electronic structure is crucial. While these computational methods are standard, specific studies modeling the vibrational spectra and solvent effects for this compound have not been found in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ethernet.edu.et To build a QSAR model for derivatives of this compound, a dataset containing these derivatives and their measured biological activities (e.g., anthelmintic potency) would be required. Molecular descriptors, which are numerical representations of chemical and physical properties, would be calculated for each derivative. Statistical methods, such as Multiple Linear Regression (MLR), would then be used to create an equation that correlates these descriptors with activity. Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. A search of the scientific literature did not uncover a specific QSAR study performed on a series of this compound derivatives.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is most often used to predict the interaction between a small molecule (ligand) and a protein target. Since this compound is a precursor to anthelmintic benzimidazoles, which are known to target the protein β-tubulin, molecular docking could be used to predict how this compound itself or its derivatives might interact with this protein's binding site. The simulation yields a docking score, which estimates the binding affinity, and provides a 3D model of the interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is critical for structure-based drug design. At present, there are no published molecular docking studies specifically featuring this compound as a ligand.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the molecular wavefunction in terms of the classic Lewis structure picture of localized bonds and lone pairs. It provides detailed information about charge distribution, hybridization, and, crucially, the charge transfer interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the amino and phenylthio groups towards the electron-withdrawing nitro group. This intramolecular charge transfer is key to understanding the molecule's electronic properties, reactivity, and stability. The analysis calculates the stabilization energy (E(2)) associated with these interactions, providing a quantitative measure of their significance. Despite the power of this technique, specific NBO analysis results for this compound are not available in the current body of scientific literature.

Conformational Analysis and Rotatable Bond Studies

The molecule possesses two primary rotatable bonds that define its three-dimensional structure. evitachem.com These are the bond connecting the phenyl group to the sulfur atom and the bond connecting the sulfur atom to the aniline (B41778) ring. The rotation around the C-NO2 bond of the nitro group also contributes to the conformational flexibility.

Rotatable Bonds in this compound:

| Bond | Description |

|---|---|

| C(aniline)-S | Rotation around this bond determines the orientation of the phenylthio group relative to the substituted aniline ring. |

| S-C(phenyl) | This bond's rotation dictates the orientation of the unsubstituted phenyl ring. |

The interplay of steric hindrance and electronic effects governs the preferred conformations. For instance, the bulky phenylthio and nitro groups are likely to orient themselves to minimize steric clash. Intramolecular hydrogen bonding between the amino group's hydrogen atoms and the oxygen atoms of the nitro group or the sulfur atom of the phenylthio group could also play a significant role in stabilizing certain conformations.

A comprehensive conformational analysis would typically involve a systematic scan of the potential energy surface by rotating the dihedral angles associated with these bonds. Such a study would reveal the global energy minimum conformation, which represents the most stable three-dimensional structure of the molecule, as well as other local energy minima and the transition states that separate them.

Hypothetical Dihedral Angles for Conformational Analysis:

To illustrate the approach, one would define key dihedral angles for a computational study. For example:

τ1 (C-C-S-C): This dihedral angle would describe the rotation of the phenylthio group relative to the aniline ring.

τ2 (C-S-C-C): This angle would define the rotation of the phenyl ring of the phenylthio group.

τ3 (C-C-N-O): This would describe the rotation of the nitro group.

A computational scan of these dihedral angles, typically using methods like Density Functional Theory (DFT), would generate a potential energy surface map. From this map, the rotational energy barriers could be determined. These barriers represent the energy required to rotate from one stable conformation to another and are crucial for understanding the molecule's dynamic behavior at different temperatures.

Future theoretical studies employing quantum chemical calculations are necessary to fully elucidate the conformational preferences and the dynamics of rotatable bonds in this compound. Such studies would provide precise data on the dihedral angles of the most stable conformers and the energy barriers for their interconversion, offering a deeper understanding of the structure-property relationships of this compound.

Applications of 2 Nitro 5 Phenylthio Aniline As a Synthetic Intermediate

In Organic Synthesis

In the realm of organic synthesis, 2-Nitro-5-(phenylthio)aniline serves as a versatile reagent. guidechem.com Its unique combination of functional groups allows for the introduction of both nitro and phenylthio moieties into different molecular frameworks. guidechem.com

This compound is a fundamental building block for creating more complex molecules. guidechem.com Its structure is particularly useful in the synthesis of dyes and pigments, where it can undergo coupling reactions to form intricate aromatic compounds. myskinrecipes.com This reactivity makes it a valuable component in the production of colorants for materials like textiles and plastics. myskinrecipes.com The compound is also utilized in research to investigate the chemical behavior of nitro and thio functional groups. myskinrecipes.com

This compound is a key precursor in the synthesis of azaheterocycles, particularly benzimidazoles. Benzimidazoles are a class of heterocyclic aromatic compounds with a wide range of biological activities. This compound is a starting material for the anthelmintic drug Fenbendazole, which features a benzimidazole (B57391) core. chemicalbook.com The synthesis involves the reduction of the nitro group on 5-phenylthio-2-nitroaniline to form an o-phenylenediamine (B120857) derivative, which then undergoes cyclization to create the benzimidazole ring system. chemicalbook.com

In Medicinal Chemistry Research

The utility of this compound extends significantly into medicinal chemistry, where it functions as a crucial intermediate for pharmacologically active molecules. lookchem.com Its reactive functional groups make it an ideal starting point for building diverse pharmaceutical compounds. evitachem.com

As a pharmaceutical intermediate, this compound is employed in the synthesis of various active pharmaceutical ingredients (APIs). lookchem.comshubhamspecialty.com It is a component in the development of agrochemicals, contributing to the synthesis of active ingredients in pesticides. myskinrecipes.com The compound's primary application in this area is in the production of antiparasitic drugs. lookchem.com

This compound is a well-established intermediate in the synthesis of several important anthelmintic agents used to treat infections caused by parasitic worms. lookchem.com

Methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate (Oxfendazole): This potent anthelmintic is synthesized using this compound as a starting material. lookchem.comevitachem.comlookchem.com The synthesis pathway involves chemical transformations of the aniline (B41778) derivative to construct the final benzimidazolecarbamate structure. lookchem.com

Febantel Derivatives: Febantel is a prodrug that metabolizes in the body to form Fenbendazole and Oxfendazole. guidechem.com The synthesis of Febantel involves this compound as a key intermediate. guidechem.comniksanpharmaceutical.co.in The process includes the acylation of this compound with methoxyacetyl chloride to produce 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide. guidechem.com This intermediate is then reduced to its amino derivative, which is subsequently condensed to yield Febantel. guidechem.comgoogle.com

Table 1: Anthelmintic Agents Synthesized from this compound

| Anthelmintic Agent | Chemical Name | Role of this compound |

| Oxfendazole | Methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate | Key synthetic intermediate. lookchem.comevitachem.comlookchem.com |

| Febantel | [[2-(methoxyacetamido)-4-(phenylthio)phenyl]iminocarbonyl]dimethyldiacarbamate | Precursor for an essential intermediate in the synthesis pathway. guidechem.comniksanpharmaceutical.co.in |

| Fenbendazole | Methyl 5-(phenylthio)-2-benzimidazolecarbamate | Direct precursor in the synthesis process. chemicalbook.comniksanpharmaceutical.co.in |

The role of this compound in synthesizing potent anthelmintics like Oxfendazole and Febantel underscores its importance in the broader field of antiparasitic drug development. lookchem.comguidechem.com Parasitic diseases remain a significant global health issue, and the development of effective drugs is crucial. nih.gov By providing a reliable synthetic route to the benzimidazole class of anthelmintics, this compound contributes significantly to the arsenal (B13267) of treatments available to combat helminthic diseases in both veterinary and potentially human medicine. lookchem.comguidechem.com

Studies on Anti-inflammatory Effects of Derivatives

While direct studies on the anti-inflammatory effects of derivatives specifically synthesized from this compound are not extensively documented in publicly available research, the broader class of (phenylthio)phenylamine derivatives has been a subject of investigation for potential anti-inflammatory properties. Research into related structures suggests that the introduction of a phenylthio group to an aniline derivative can be a strategy in the development of new anti-inflammatory agents.

One study focused on 2'-(phenylthio)methanesulfonanilides, which share the core phenylthio-aniline structure. Certain derivatives from this class demonstrated potent inhibition of adjuvant- and collagen-induced arthritis in animal models when administered orally. nih.gov Specifically, compounds bearing an electron-attracting substituent at the 4'-position of the phenylthio ring showed significant anti-inflammatory activity. nih.gov This suggests that the phenylthio moiety can be a key pharmacophore in the design of novel anti-inflammatory drugs.

Although a direct lineage from this compound to these specific anti-inflammatory compounds is not established in the available literature, the findings for the broader class of phenylthio-aniline derivatives indicate a promising area for future research. The functional groups present in this compound, namely the nitro and amino groups, offer reactive sites for further chemical modifications to synthesize novel derivatives that could be screened for anti-inflammatory activity.

Table 1: Investigated Phenylthio-Aniline Derivatives with Anti-inflammatory Potential

| Compound Class | Key Structural Feature | Investigated Activity |

| 2'-(Phenylthio)methanesulfonanilides | Phenylthio group on an aniline derivative | Inhibition of adjuvant- and collagen-induced arthritis nih.gov |

In Dye and Pigment Manufacturing

The chemical structure of this compound makes it a valuable intermediate in the synthesis of dyes and pigments. Its aromatic nature, coupled with the presence of an amino group, allows it to be readily converted into a diazonium salt, a key step in the production of azo dyes.

Role as a Chromophore Precursor

This compound serves as a precursor to chromophores, the parts of a molecule responsible for its color. The presence of the nitro group (-NO2), an electron-withdrawing group, and the phenylthio group (-S-C6H5) on the aniline ring influences the electronic properties of the molecule and, consequently, the color of the dyes derived from it.

The general process involves the diazotization of the primary amino group (-NH2) on the this compound molecule. This reaction, typically carried out in the presence of a nitrous acid source (like sodium nitrite (B80452) and a strong acid) at low temperatures, converts the amino group into a highly reactive diazonium salt (-N2+). This diazonium salt is an electrophile and is the foundation of the chromophoric system.

Chemical Reactions in Dye Synthesis Mechanisms

The primary reaction mechanism for the synthesis of dyes using this compound is the azo coupling reaction. nih.govunb.ca This is an electrophilic aromatic substitution reaction where the diazonium salt derived from this compound acts as the electrophile and attacks an electron-rich coupling component.

The coupling component is typically another aromatic compound containing strong electron-donating groups, such as a phenol, naphthol, or an aromatic amine. The electron-donating groups on the coupling component activate the aromatic ring, making it susceptible to electrophilic attack by the diazonium ion. The result of this coupling reaction is the formation of an azo compound, characterized by the -N=N- bridge, which links the two aromatic systems. This extended conjugated system is the chromophore that absorbs light in the visible region, thereby imparting color to the dye.

The specific color of the resulting azo dye can be tuned by varying the structure of the coupling component. Different coupling agents will lead to dyes with different absorption maxima and thus different colors. The substituents on both the diazonium component (derived from this compound) and the coupling component play a crucial role in determining the final shade of the dye.

Table 2: Key Chemical Reactions in Dye Synthesis

| Reaction | Reactants | Product | Significance |

| Diazotization | This compound, Nitrous Acid | Diazonium salt of this compound | Formation of the reactive electrophile for dye synthesis. nih.govunb.ca |

| Azo Coupling | Diazonium salt, Electron-rich aromatic compound (e.g., phenol, naphthol) | Azo dye | Creation of the chromophoric azo linkage (-N=N-) responsible for color. nih.govunb.ca |

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of 2-Nitro-5-(phenylthio)aniline is no exception. Current research is geared towards developing synthetic pathways that are not only efficient but also environmentally benign.

One promising avenue is the adoption of photocatalysis for the formation of the thioether bond. rsc.org Traditional methods often rely on transition-metal catalysts and harsh reaction conditions. Photocatalytic systems, however, offer the potential for reactions to proceed under mild conditions, using light as an energy source, which can lead to higher regioselectivity and reduced energy consumption. rsc.org For instance, the development of organocatalytic protocols that utilize light to activate aryl chlorides for reaction with a sulfur source presents a thiol-free and milder alternative for creating aryl alkyl thioethers. nih.gov

| Research Direction | Key Innovation | Potential Impact |

| Green Catalysis | Development of photocatalytic and organocatalytic systems. | Reduced energy consumption, milder reaction conditions, and higher selectivity. |

| Sustainable Reagents | Utilization of thiol-free sulfur sources and bio-based starting materials. | Elimination of disagreeable reagents and reduced reliance on petrochemicals. |

| Process Optimization | Implementation of solvent-free reaction conditions or use of green solvents. | Minimized waste generation and reduced environmental pollution. |

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the development of novel applications. Advanced, in-situ spectroscopic techniques are at the forefront of this endeavor.

Raman spectroscopy , for instance, has proven to be a powerful tool for real-time reaction monitoring. americanpharmaceuticalreview.com Its ability to provide detailed structural information in a non-destructive manner allows researchers to track the formation and consumption of reactants, intermediates, and products as the reaction progresses. americanpharmaceuticalreview.comresearchgate.net This is particularly valuable for studying complex reactions like nucleophilic aromatic substitution, providing insights into reaction kinetics and the influence of various parameters. rsc.org The chemical enhancement of Surface-Enhanced Raman Scattering (SERS) signals of anilines can also be exploited for monitoring these compounds at very low concentrations, which has potential applications in environmental sensing. scirp.orgscirp.orgacs.org

Fluorescence spectroscopy offers another avenue for in-situ monitoring, especially for reactions involving fluorescent species. A novel approach has been demonstrated where a fluorescent chromophore acts as both a substituent and a probe to monitor a nucleophilic aromatic substitution reaction, with changes in the fluorescence spectrum indicating the progress of the reaction. nih.gov This technique could be adapted to study the reactions of this compound, providing a sensitive and real-time analytical method.

| Spectroscopic Technique | Application in this compound Research | Insights Gained |

| In-situ Raman Spectroscopy | Real-time monitoring of synthesis and subsequent reactions. | Reaction kinetics, identification of intermediates, process optimization. |

| Surface-Enhanced Raman Scattering (SERS) | Ultra-sensitive detection and analysis. | Enhanced understanding of surface interactions and potential for trace analysis. |

| Fluorescence Spectroscopy | Monitoring reactions involving fluorescent derivatives. | Real-time tracking of reaction progress and substituent effects. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the in-silico design of novel molecules with specific, desired properties. For this compound, computational approaches can guide the synthesis of derivatives with tailored reactivity and functionality.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. researchgate.net By modeling different substituents on the aniline (B41778) or phenylthio rings, researchers can predict how these modifications will influence the molecule's properties, such as its oxidation potential or its behavior in specific reactions. umn.eduresearchgate.netacs.org This predictive power can significantly streamline the discovery of new compounds with enhanced characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique, particularly relevant for predicting the biological activity and toxicity of new chemical entities. mdpi.comscispace.comnih.gov By establishing a mathematical relationship between the chemical structure of a series of compounds and their observed biological or toxicological effects, QSAR models can be used to screen virtual libraries of this compound derivatives. mdpi.comresearchgate.net This allows for the prioritization of candidates with potentially desirable biological profiles and the avoidance of those predicted to be toxic, thus saving significant time and resources in the drug discovery and development process. nih.govresearchgate.net

| Computational Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. | Design of derivatives with specific electronic and chemical characteristics. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling of biological activity and toxicity. | Identification of derivatives with enhanced biological efficacy and reduced toxicity. |

| Molecular Docking | Simulation of interactions with biological targets. | Elucidation of mechanisms of action and design of more potent bioactive compounds. |

Expansion of Applications in Functional Materials Science

Beyond its traditional uses, the unique electronic and structural features of this compound make it an interesting building block for the development of advanced functional materials.

One area of significant potential is in the field of nonlinear optics (NLO) . Organic molecules with 'push-pull' electronic structures, where an electron-donating group (like the amino group) and an electron-withdrawing group (like the nitro group) are connected by a conjugated system, can exhibit large NLO responses. bohrium.com Theoretical studies on substituted anilines have shown that their NLO properties can be tuned by modifying the substituents. bohrium.com By strategically designing derivatives of this compound, it may be possible to create novel materials for applications in photonics and optoelectronics, such as optical switching and frequency conversion.

The core structure of this compound also lends itself to the synthesis of novel conductive polymers and organic semiconductors . The presence of heteroatoms (nitrogen and sulfur) and the aromatic rings can facilitate charge transport. By polymerizing derivatives of this compound, it may be possible to create new materials with tailored electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Interdisciplinary Studies for Biological and Environmental Impact

As with any widely used chemical, a thorough understanding of the biological and environmental impact of this compound and its derivatives is paramount. Interdisciplinary research, combining chemistry, biology, and environmental science, is essential to address these concerns.

Future research will likely focus on the detailed toxicological profiling of this compound and its degradation products. While it is used in the synthesis of anthelmintics and herbicides, its own intrinsic biological effects are less understood. Studies on its potential for bioaccumulation and its effects on various organisms are crucial for a comprehensive environmental risk assessment. The reduction of nitroaromatic compounds can lead to the formation of toxic aromatic amines, a process that has been observed in biological systems. researchgate.net

Furthermore, the development of effective bioremediation strategies for nitroaromatic compounds is a critical area of research. govinfo.govillinois.govalabama.gov Investigating the microbial degradation pathways of this compound and identifying microorganisms capable of breaking it down into harmless substances is a key goal. acs.org This could lead to the development of sustainable technologies for treating industrial wastewater and contaminated sites.

| Research Area | Focus | Potential Outcome |

| Ecotoxicology | Assessment of the toxicity and bioaccumulation potential in various organisms. | Comprehensive environmental risk assessment and informed regulatory guidelines. |

| Metabolism Studies | Investigation of the metabolic pathways in different species. | Understanding of potential toxicity and the formation of harmful metabolites. |

| Bioremediation | Identification of microorganisms and enzymatic pathways for degradation. | Development of sustainable technologies for environmental cleanup. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Nitro-5-(phenylthio)aniline, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves introducing the phenylthio (-SPh) and nitro (-NO₂) groups onto an aniline backbone. A common approach is nucleophilic aromatic substitution (NAS) using 5-nitroaniline derivatives and thiophenol under basic conditions. For example, substituting a leaving group (e.g., halogen) at the 5-position with a phenylthio group can be achieved using copper or palladium catalysts . Yield optimization depends on reaction temperature (70–100°C), solvent polarity (DMF or DMSO preferred), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted aniline or disulfide dimers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : The ¹H NMR spectrum will show distinct aromatic proton splitting patterns due to electron-withdrawing nitro and sulfur-substituted groups. The amino (-NH₂) proton signal (δ 5–6 ppm) may appear broad due to hydrogen bonding .